Cas no 2227761-43-3 ((2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol)
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol
- 2227761-43-3
- EN300-1750720
-
- Inchi: 1S/C8H13NOS/c1-6(10)3-4-8-5-9-7(2)11-8/h5-6,10H,3-4H2,1-2H3/t6-/m1/s1
- InChI Key: GLPPVYKEOQSINC-ZCFIWIBFSA-N
- SMILES: S1C(C)=NC=C1CC[C@@H](C)O
Computed Properties
- Exact Mass: 171.07178521g/mol
- Monoisotopic Mass: 171.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 61.4Ų
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1750720-0.05g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 0.05g |
$1549.0 | 2023-09-20 | ||
| Enamine | EN300-1750720-0.1g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 0.1g |
$1623.0 | 2023-09-20 | ||
| Enamine | EN300-1750720-0.25g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 0.25g |
$1696.0 | 2023-09-20 | ||
| Enamine | EN300-1750720-0.5g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 0.5g |
$1770.0 | 2023-09-20 | ||
| Enamine | EN300-1750720-1.0g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1750720-2.5g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 2.5g |
$3611.0 | 2023-09-20 | ||
| Enamine | EN300-1750720-5.0g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1750720-10.0g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1750720-1g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 1g |
$1844.0 | 2023-09-20 | ||
| Enamine | EN300-1750720-5g |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
2227761-43-3 | 5g |
$5345.0 | 2023-09-20 |
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol
Professional Introduction to (2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol (CAS No. 2227761-43-3)
(2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2227761-43-3, has garnered attention due to its potential applications in drug development and bioorganic synthesis. The molecular structure of this compound incorporates a thiazole ring, which is a key pharmacophore in many bioactive molecules, enhancing its relevance in medicinal chemistry.
The stereochemistry of (2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol plays a crucial role in determining its biological activity. The (2R) configuration at the chiral center contributes to the compound's specificity and efficacy, making it a valuable candidate for further investigation in pharmacological studies. Recent advancements in computational chemistry have enabled more precise predictions of the compound's interactions with biological targets, which is essential for designing effective therapeutic agents.
In recent years, there has been a growing interest in thiazole derivatives due to their diverse biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2-methyl substituent in (2-methyl-1,3-thiazol-5-yl) moiety further enhances the compound's potential by modulating its electronic and steric properties. This modification can influence the compound's binding affinity and metabolic stability, which are critical factors in drug design.
The synthesis of (2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as asymmetric hydrogenation and transition metal-catalyzed reactions, have been employed to achieve high enantioselectivity and yield. These techniques are essential for producing enantiomerically pure compounds, which are often required for pharmaceutical applications due to their improved pharmacokinetic profiles.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in the development of agrochemicals and specialty chemicals due to its structural versatility. Researchers are exploring its use as an intermediate in synthesizing novel pesticides and herbicides that exhibit enhanced environmental compatibility. This aligns with global trends toward sustainable chemistry practices, where minimizing environmental impact is a primary concern.
Current research in this area is focused on understanding the mechanistic aspects of how (2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol interacts with biological targets at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to elucidate its binding modes and identify key interaction points. These insights are crucial for optimizing the compound's efficacy and reducing potential side effects.
The role of computational modeling in drug discovery has significantly increased over the past decade. Molecular docking studies have been conducted to predict how (2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol might bind to various enzymes and receptors. These simulations provide valuable information for designing next-generation drugs with improved target specificity and reduced off-target effects. Such computational approaches are integral to modern drug development pipelines, enabling researchers to make data-driven decisions.
In addition to its pharmacological potential, the compound's chemical stability under different conditions is an important consideration for industrial applications. Studies have been conducted to assess its behavior under various storage conditions and exposure to light or heat. Understanding these stability parameters ensures that the compound can be safely handled and stored throughout the supply chain.
The regulatory landscape for new chemical entities like (2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol is stringent but well-established. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for its commercialization. Researchers must navigate these regulatory requirements carefully to ensure that their findings translate into safe and effective products for patients.
Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field. Such partnerships facilitate the rapid translation of laboratory discoveries into clinical candidates. The interdisciplinary nature of modern drug discovery requires expertise from chemists, biologists, pharmacologists, and computational scientists working together towards common goals.
Future directions in research on (2R)-4-(2-methyl-1,3-thiazol-5-ybunanbutanolin) include exploring its role in treating neurological disorders and chronic diseases. Preliminary studies suggest that thiazole derivatives may modulate neurotransmitter systems relevant to conditions such as Alzheimer's disease and Parkinson's disease. Further investigation into these mechanisms could lead to novel therapeutic strategies.
2227761-43-3 ((2R)-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)